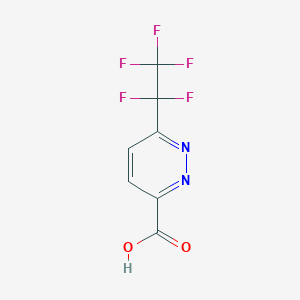![molecular formula C13H22O4 B11756498 (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B11756498.png)
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of microwave irradiation has also been explored to accelerate reaction times and improve yields . Additionally, the purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,6aR)-2,2-Dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: This compound shares a similar core structure but lacks the tert-butoxymethyl group, which can significantly alter its chemical properties and reactivity
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole: Another related compound with additional functional groups that provide different chemical and biological properties.
Uniqueness
The presence of the tert-butoxymethyl group in (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one distinguishes it from similar compounds, enhancing its solubility and stability. This unique feature makes it particularly valuable in applications requiring these properties .
Eigenschaften
Molekularformel |
C13H22O4 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
(3aR,6R,6aR)-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxymethyl]-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)15-7-8-6-9(14)11-10(8)16-13(4,5)17-11/h8,10-11H,6-7H2,1-5H3/t8-,10-,11+/m1/s1 |
InChI-Schlüssel |
UUESWEJJLSMKFT-IEBDPFPHSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)COC(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C(CC(=O)C2O1)COC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



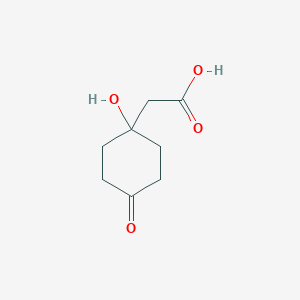
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
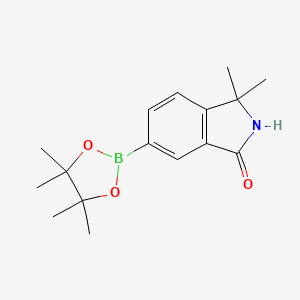
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756456.png)
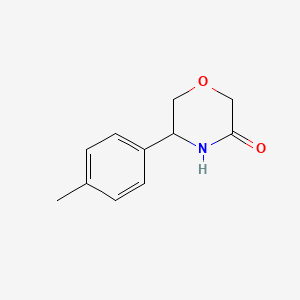
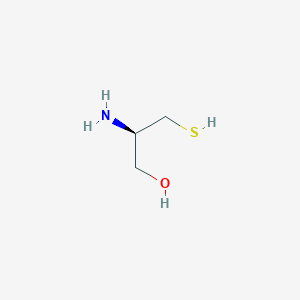

![(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11756478.png)
![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
![[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
